Cas no 188476-33-7 (N-Boc-a-methyl-D-serine Methyl Ester)
N-Boc-a-methyl-D-serine Methyl Ester Chemical and Physical Properties
Names and Identifiers
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- L-Serine,N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, methyl ester
- N-Boc-2-methyl-D-serine methyl ester
- N-BOC-A-METHYL -D-SERINE METHYL ESTER
- N-BOC-α-METHYL-D-SERINE METHYL ESTER
- N-BOC-ALPHA-METHYL-D-SERINE METHYL ESTER
- (S)-2-(tert-ButoxycarbonylaMino)-3-hydroxy-2-Methylpropanoic acid Methyl ester
- AC9180
- methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate
- Methyl (2R)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- 188476-28-0
- MFCD06797553
- AKOS037622150
- A929261
- N-Boc-alpha-methyl-D-serine methyl ester (Boc-D-aMeSer-OMe)
- 188476-33-7
- AMY37523
- Boc-2-Me-D-Ser-Ome
- (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate
- SCHEMBL4549806
- Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate
- CS-0328435
- Methyl (R)-2-(Boc-amino)-3-hydroxy-2-methylpropanoate
- N-Boc-2-Methyl-D-serine Methyl ester, 97%
- N-Boc-a-methyl-D-serine Methyl Ester
-
- MDL: MFCD06797553
- Inchi: 1S/C10H19NO5/c1-9(2,3)16-8(14)11-10(4,6-12)7(13)15-5/h12H,6H2,1-5H3,(H,11,14)/t10-/m1/s1
- InChI Key: OUUNEDPIBZNRMT-SNVBAGLBSA-N
- SMILES: O(C(N[C@](C(=O)OC)(C)CO)=O)C(C)(C)C
Computed Properties
- Exact Mass: 233.12600
- Monoisotopic Mass: 233.12632271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 84.9Ų
Experimental Properties
- PSA: 84.86000
- LogP: 0.82600
N-Boc-a-methyl-D-serine Methyl Ester Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Boc-a-methyl-D-serine Methyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B815383-10mg |
N-Boc-a-methyl-D-serine Methyl Ester |
188476-33-7 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B815383-50mg |
N-Boc-a-methyl-D-serine Methyl Ester |
188476-33-7 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B815383-100mg |
N-Boc-a-methyl-D-serine Methyl Ester |
188476-33-7 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Apollo Scientific | OR307057-500mg |
N-Boc-alpha-methyl-D-serine methyl ester |
188476-33-7 | 500mg |
£340.00 | 2024-07-21 | ||
| Apollo Scientific | OR307057-1g |
N-Boc-alpha-methyl-D-serine methyl ester |
188476-33-7 | 1g |
£525.00 | 2024-07-21 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52421-1g |
N-Boc-2-methyl-D-serine methyl ester, 97% |
188476-33-7 | 97% | 1g |
¥15754.00 | 2023-02-21 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52421-250mg |
N-Boc-2-methyl-D-serine methyl ester, 97% |
188476-33-7 | 97% | 250mg |
¥5277.00 | 2023-02-21 | |
| abcr | AB153925-1 g |
N-Boc-alpha-methyl-D-serine methyl ester (Boc-D-aMeSer-OMe); . |
188476-33-7 | 1g |
€654.00 | 2023-05-08 | ||
| Cooke Chemical | F558029-250mg |
N-Boc-2-methyl-D-serine methyl ester |
188476-33-7 | 97 | 250mg |
RMB 4040.00 | 2025-02-20 | |
| Cooke Chemical | F558029-1g |
N-Boc-2-methyl-D-serine methyl ester |
188476-33-7 | 97 | 1g |
RMB 12118.40 | 2025-02-20 |
N-Boc-a-methyl-D-serine Methyl Ester Suppliers
N-Boc-a-methyl-D-serine Methyl Ester Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on N-Boc-a-methyl-D-serine Methyl Ester
Recent Advances in the Application of N-Boc-α-methyl-D-serine Methyl Ester (CAS: 188476-33-7) in Chemical Biology and Pharmaceutical Research
N-Boc-α-methyl-D-serine Methyl Ester (CAS: 188476-33-7) is a chiral building block of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its Boc-protected amino group and methyl ester functionality, has been widely utilized in the synthesis of peptidomimetics, bioactive molecules, and drug candidates. Recent studies have highlighted its versatility as a key intermediate in the development of novel therapeutics, particularly in the areas of oncology, neurology, and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the application of N-Boc-α-methyl-D-serine Methyl Ester in the synthesis of potent protease inhibitors. The researchers employed this compound as a crucial chiral precursor to develop inhibitors targeting the main protease of SARS-CoV-2, showcasing its potential in antiviral drug development. The study reported enhanced binding affinity and selectivity when this building block was incorporated into the inhibitor scaffold, suggesting its unique steric and electronic properties contribute to improved drug-target interactions.
In the field of peptide therapeutics, recent advancements have utilized N-Boc-α-methyl-D-serine Methyl Ester to create constrained peptide analogs with improved metabolic stability. A 2024 Nature Communications paper described its use in the synthesis of α-methylated serine residues, which were incorporated into peptide chains to enhance resistance to proteolytic degradation while maintaining biological activity. This approach has shown particular promise in the development of peptide-based cancer therapeutics, where stability in biological systems is often a limiting factor.
The synthetic methodology for N-Boc-α-methyl-D-serine Methyl Ester has also seen significant improvements. A recent Organic Process Research & Development publication (2023) detailed an optimized large-scale synthesis route with improved yield and reduced environmental impact. The new protocol employs greener solvents and catalytic conditions, addressing the growing need for sustainable pharmaceutical manufacturing processes while maintaining the high enantiomeric purity required for pharmaceutical applications.
Emerging applications in radiopharmaceuticals have further expanded the utility of this compound. Researchers at several leading institutions have reported its use as a precursor for the synthesis of positron emission tomography (PET) tracers targeting neurological disorders. The α-methyl group provides metabolic stability to the radiolabeled compounds, while the Boc-protected amino group allows for versatile further functionalization, making it an attractive building block for diagnostic agent development.
Quality control and analytical methods for N-Boc-α-methyl-D-serine Methyl Ester have also advanced significantly. Recent publications in the Journal of Pharmaceutical and Biomedical Analysis describe novel chiral HPLC methods capable of detecting impurities at the 0.1% level, ensuring the compound meets the stringent purity requirements for pharmaceutical applications. These analytical advancements are particularly important as regulatory agencies worldwide continue to raise standards for pharmaceutical intermediates.
Looking forward, the unique structural features of N-Boc-α-methyl-D-serine Methyl Ester continue to inspire innovative applications in drug discovery. Current research pipelines indicate its potential use in the development of next-generation antibiotics targeting resistant bacterial strains, as well as in the creation of novel immunosuppressants. The compound's versatility and proven track record in medicinal chemistry suggest it will remain a valuable tool in pharmaceutical research for years to come.
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